PI-88 Demonstrates Superior In Vivo Anti-Tumor Efficacy Compared to Untreated Controls in a Rat Mammary Adenocarcinoma Model
PI-88 significantly reduced primary tumor growth, lymph node metastasis, and tumor vascularity in the highly invasive rat mammary adenocarcinoma 13762 MAT model. Compared to vehicle-treated controls, PI-88 inhibited primary tumor growth by approximately 50%, reduced metastasis to the draining popliteal lymph node by approximately 40%, and decreased tumor vascularity by approximately 30% [1].
| Evidence Dimension | In vivo tumor growth inhibition, metastasis inhibition, and anti-angiogenesis |
|---|---|
| Target Compound Data | ~50% reduction in primary tumor growth; ~40% reduction in metastasis; ~30% reduction in tumor vascularity |
| Comparator Or Baseline | Vehicle-treated controls |
| Quantified Difference | Approximately 50% tumor growth inhibition; 40% metastasis inhibition; 30% reduction in vascularity |
| Conditions | Rat mammary adenocarcinoma 13762 MAT model; PI-88 administered subcutaneously; endpoint analysis. |
Why This Matters
This direct, multi-parametric evidence establishes PI-88 as a robust anti-metastatic and anti-angiogenic agent in a rigorous preclinical model, justifying its selection over untested or single-target compounds in oncology research.
- [1] Parish CR, et al. Identification of sulfated oligosaccharide-based inhibitors of tumor growth and metastasis using novel in vitro assays for angiogenesis and heparanase activity. Cancer Res. 1999;59(14):3433-3441. View Source
